(R)-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE
Overview
Description
®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a common motif in many biologically active molecules, and is further functionalized with trimethylsilyl ether and hydrochloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, introduction of the dimethylphenyl groups, and subsequent functionalization with trimethylsilyl ether and hydrochloride.
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving amino alcohols and appropriate electrophiles.
Introduction of Dimethylphenyl Groups: This step often involves Friedel-Crafts alkylation or acylation reactions.
Functionalization with Trimethylsilyl Ether: This is typically done using trimethylsilyl chloride in the presence of a base.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL: Lacks the trimethylsilyl ether and hydrochloride groups.
®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER: Lacks the hydrochloride group.
Uniqueness
The presence of both trimethylsilyl ether and hydrochloride groups in ®-ALPHA,ALPHA-BIS(3,5-DIMETHYLPHENYL)-2-PYRROLIDINEMETHANOL TRIMETHYLSILYL ETHER HYDROCHLORIDE makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity, solubility, and biological activity.
Properties
IUPAC Name |
[bis(3,5-dimethylphenyl)-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NOSi.ClH/c1-17-11-18(2)14-21(13-17)24(26-27(5,6)7,23-9-8-10-25-23)22-15-19(3)12-20(4)16-22;/h11-16,23,25H,8-10H2,1-7H3;1H/t23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDMRDKYLPARGO-GNAFDRTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C([C@H]2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClNOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746166 | |
Record name | (2R)-2-{Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217450-13-9 | |
Record name | (2R)-2-{Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol trimethylsilyl ether hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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